molecular formula C15H14O3 B15309899 3-(2-Biphenylyl)-2-hydroxypropanoic Acid

3-(2-Biphenylyl)-2-hydroxypropanoic Acid

Katalognummer: B15309899
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: JFGAIWFDUPOBHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Biphenylyl)-2-hydroxypropanoic Acid: is an organic compound characterized by a biphenyl group attached to a hydroxypropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid typically involves the coupling of a biphenyl derivative with a hydroxypropanoic acid precursor. One common method is the Grignard reaction, where a biphenyl magnesium bromide reacts with an ester of hydroxypropanoic acid to form the desired product . The reaction is usually carried out in an ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions. For example, a palladium-catalyzed coupling reaction can be employed to achieve efficient synthesis . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .

Medicine: The compound has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It is being explored for its anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl group provides a hydrophobic interaction that can enhance binding affinity . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-(2-Biphenylyl)propanoic Acid
  • 3-(4-Biphenylyl)-2-hydroxypropanoic Acid
  • 2-(4-Biphenylyl)propanoic Acid

Comparison: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is unique due to the position of the biphenyl group and the presence of the hydroxy group on the propanoic acid moiety. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its analogs . The hydroxy group enhances its solubility and potential for hydrogen bonding, making it more versatile in various applications.

Eigenschaften

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-hydroxy-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H14O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18)

InChI-Schlüssel

JFGAIWFDUPOBHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.